molecular formula C7H7BrO2 B1591392 2-Bromo-6-(hydroxymethyl)phenol CAS No. 28165-46-0

2-Bromo-6-(hydroxymethyl)phenol

Cat. No. B1591392
CAS RN: 28165-46-0
M. Wt: 203.03 g/mol
InChI Key: VALKLYSDRYWQFI-UHFFFAOYSA-N
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Description

“2-Bromo-6-(hydroxymethyl)phenol” is a chemical compound with the molecular formula C7H7BrO2 and a molecular weight of 203.03 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(hydroxymethyl)phenol” consists of a phenol group with a bromine atom and a hydroxymethyl group attached to it . The exact structural details are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-(hydroxymethyl)phenol” are not fully detailed in the search results. The compound has a molecular weight of 203.03 . Other properties such as boiling point, melting point, and density are not available .

Scientific Research Applications

Oxidation and Water Treatment

Bromophenols, including compounds structurally related to 2-Bromo-6-(hydroxymethyl)phenol, are used in industrial products, leading to their presence in freshwater environments. The study by Jiang et al. (2014) explored the oxidation kinetics of several bromophenols during water treatment with potassium permanganate. It highlighted the formation of brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which can have altered or enhanced toxicological effects compared to their precursors. Understanding the reactivity and fate of these compounds is crucial for water utilities using oxidative treatment processes (Jiang et al., 2014).

Polymer Synthesis

The one-pot synthesis of hyperbranched polyethers using 5-(Bromomethyl)-1,3-dihydroxybenzene, a compound related to 2-Bromo-6-(hydroxymethyl)phenol, was investigated by Uhrich et al. (1992). This synthesis process yields polymers with high molecular weight and a large number of phenolic hydroxyl groups, which can be readily modified. The study contributes to the development of materials with specific properties for industrial applications (Uhrich et al., 1992).

Analytical Chemistry and Environmental Monitoring

Bromophenols, including structures akin to 2-Bromo-6-(hydroxymethyl)phenol, have been studied for their reactivity and potential as environmental contaminants. The degradation of bromophenols by Fe(VI) and their transformation into self-coupling products was examined by Dar et al. (2019), offering insights into the remediation of bromophenol-containing waters. Understanding the degradation pathways and products is essential for assessing the environmental impact of bromophenols and developing effective treatment strategies (Dar et al., 2019).

Safety And Hazards

“2-Bromo-6-(hydroxymethyl)phenol” should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

2-bromo-6-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALKLYSDRYWQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590430
Record name 2-Bromo-6-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(hydroxymethyl)phenol

CAS RN

28165-46-0
Record name 3-Bromo-2-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28165-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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